2-Amino-3-methoxy-5-methylbenzoic acid
Description
Contextual Significance and Historical Perspective of Benzoic Acid Derivatives
Benzoic acid and its derivatives have a rich history in chemical science. First isolated in the 16th century, benzoic acid itself is a simple aromatic carboxylic acid. The true value of this class of compounds was unlocked with the development of techniques to modify the benzene (B151609) ring with various functional groups. This has led to the creation of a vast library of benzoic acid derivatives with diverse chemical properties and applications.
Historically, these derivatives have been instrumental in the development of dyes, polymers, and pharmaceuticals. The strategic placement of substituents such as amino (-NH2), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups on the benzoic acid core can significantly influence the molecule's reactivity, solubility, and biological activity. This ability to fine-tune molecular properties has made substituted benzoic acids a cornerstone of medicinal chemistry and materials science.
Rationale for Researching 2-Amino-3-methoxy-5-methylbenzoic Acid
The specific substitution pattern of this compound, featuring an amino group, a methoxy group, and a methyl group, presents a unique combination of electronic and steric properties. The presence of both an electron-donating amino group and a methoxy group, along with a lipophilic methyl group, makes it an intriguing target for synthetic chemists.
Research into this compound is rationalized by its potential as a precursor to more complex molecules, particularly heterocyclic compounds which are known to form the scaffold of many biologically active agents. The amino and carboxylic acid moieties provide two reactive sites for cyclization and derivatization reactions, while the methoxy and methyl groups can influence the orientation of these reactions and the properties of the final products. For instance, similar structures are utilized in the synthesis of quinazolinones and other heterocyclic systems of pharmaceutical interest. The hydrochloride salt of this compound, this compound hydrochloride, is available commercially, indicating its use as a stable intermediate in research and development.
Scope and Objectives of Academic Investigations into this compound
While dedicated academic studies on this compound are limited, the objectives of investigating such a compound would typically fall into several key areas. A primary objective would be the development of efficient and scalable synthetic routes. Based on analogous compounds, a likely pathway would involve the nitration and subsequent reduction of a corresponding methoxy-methyl-substituted benzoic acid. For example, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid starts from m-toluic acid, which undergoes nitration and then reduction, followed by chlorination. google.compatsnap.com
A second objective would be the full characterization of its physicochemical properties. This would include detailed spectroscopic analysis (NMR, IR, MS) and determination of physical constants. The hydrochloride salt has been identified with the CAS number 74510-42-2 and the molecular formula C9H12ClNO3.
A further and more extensive objective would be to explore its utility as a building block in organic synthesis. This would involve reacting it with various partners to create novel molecular scaffolds and libraries of compounds for screening in drug discovery programs or for the development of new materials. The structural similarity to compounds used in the synthesis of pharmaceuticals suggests its potential in this area.
Chemical and Physical Properties
The properties of this compound can be inferred from its structure and from data available for its hydrochloride salt.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 74510-42-2 |
| Molecular Formula | C9H12ClNO3 |
| InChI Key | MZBBOQIBKZOHDX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)OC)N)C(=O)O.Cl |
Data sourced from commercially available information on the hydrochloride salt.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methoxy-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4H,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBBOQIBKZOHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429446 | |
| Record name | Benzoic acid, 2-amino-3-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80389-40-8 | |
| Record name | Benzoic acid, 2-amino-3-methoxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 3 Methoxy 5 Methylbenzoic Acid and Its Precursors
Retrosynthetic Strategies for the 2-Amino-3-methoxy-5-methylbenzoic Acid Scaffold
A logical retrosynthetic analysis of this compound begins with the disconnection of the amino group. The most common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This functional group interconversion (FGI) leads to the key precursor: 2-nitro-3-methoxy-5-methylbenzoic acid .
Further disconnection of this nitro-substituted intermediate involves tracing the origins of the other functional groups. A plausible synthetic strategy involves starting with a simpler, commercially available aromatic compound. A highly logical precursor is 3-methoxy-5-methylbenzoic acid . The challenge then becomes the regioselective nitration of this molecule. The methoxy (B1213986) and methyl groups are ortho-, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The combined directing effects favor the introduction of the nitro group at the C-2 or C-6 positions.
This precursor, 3-methoxy-5-methylbenzoic acid, can be conceptually derived from 3-hydroxy-5-methylbenzoic acid through a simple etherification of the phenolic hydroxyl group. This starting material provides a robust foundation for building the required substitution pattern.
Classical Synthetic Approaches to this compound
Classical syntheses for molecules of this type typically rely on a sequence of well-established reactions, often involving the use of protecting groups to prevent unwanted side reactions.
A credible multi-step synthesis for this compound can be proposed starting from 3-hydroxy-5-methylbenzoic acid. To ensure the stability of the carboxyl group during subsequent reactions, it is often protected as an ester. mdpi.com
The proposed pathway involves the following key transformations:
Protection: The carboxylic acid of 3-hydroxy-5-methylbenzoic acid is first converted to a methyl ester via Fischer esterification to yield methyl 3-hydroxy-5-methylbenzoate. This prevents the acidic proton from interfering with the subsequent methylation step.
Etherification: The phenolic hydroxyl group is then methylated using a reagent like dimethyl sulfate (B86663) in the presence of a base to form methyl 3-methoxy-5-methylbenzoate.
Nitration: The aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid. researchgate.net The strong activating effect of the methoxy group directs the incoming nitro group primarily to the ortho positions (C-2 and C-6). The desired 2-nitro isomer, methyl 2-nitro-3-methoxy-5-methylbenzoate, must be separated from other isomers formed.
Reduction: The nitro group of the purified isomer is reduced to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation. chemicalbook.comgoogle.com
Deprotection: Finally, the methyl ester is hydrolyzed back to a carboxylic acid, typically under basic conditions (saponification) followed by acidification, to yield the target product, this compound.
Table 1: Proposed Multi-Step Synthetic Pathway
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Esterification | Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄) | Protection of the carboxylic acid group. |
| 2 | Williamson Ether Synthesis | Dimethyl Sulfate ((CH₃)₂SO₄), Base (e.g., K₂CO₃) | Conversion of the hydroxyl to a methoxy group. |
| 3 | Electrophilic Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Introduction of the nitro group at the C-2 position. |
| 4 | Nitro Group Reduction | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Conversion of the nitro group to the target amino group. chemicalbook.com |
| 5 | Saponification | Sodium Hydroxide (NaOH), then Acid (e.g., HCl) | Hydrolysis of the ester to the final carboxylic acid. |
The synthesis of this compound is fundamentally a series of strategic functional group interconversions.
Nitration-Reduction : This two-step sequence is the cornerstone for introducing the amino group onto the aromatic ring. The nitration of an activated aromatic ring, such as a methoxy-substituted benzene (B151609) derivative, is a standard electrophilic aromatic substitution. researchgate.net The subsequent reduction of the nitro group is a critical step. While catalytic hydrogenation is common, chemical reduction using metals in acid, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl), is also a well-established method.
Chlorination-Ammoniation : As a theoretical alternative to nitration-reduction, direct amination is challenging. A hypothetical route could involve the selective chlorination of the C-2 position of a precursor like 3-methoxy-5-methylbenzoic acid, followed by a nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent. This substitution often requires harsh conditions or transition-metal catalysts and is generally less practical for this specific substrate compared to the nitration-reduction pathway.
Esterification-Hydrolysis : This pair of reactions serves as a protection-deprotection strategy for the carboxylic acid. Esterification, often catalyzed by acid, temporarily converts the carboxyl group into a less reactive ester. mdpi.com This prevents it from interfering with other reactions. At the end of the synthesis, the ester is easily hydrolyzed back to the carboxylic acid using a base like sodium hydroxide.
Novel and Green Chemistry-Oriented Synthetic Routes
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes.
Catalysis is central to improving the sustainability of the synthesis.
Palladium-catalyzed reactions : The reduction of the nitro group is a prime example of a highly efficient catalytic process. Using palladium on carbon (Pd/C) with hydrogen gas is a clean and effective method that produces water as the primary byproduct. chemicalbook.com This approach is significantly greener than using stoichiometric reducing agents like tin or iron, which generate large amounts of metallic waste. More advanced, though less common for this specific transformation, palladium-catalyzed methods could theoretically be employed for C-N bond formation, such as the Buchwald-Hartwig amination of a hypothetical 2-halo-3-methoxy-5-methylbenzoic acid precursor.
Atom Economy : The classical route involving nitration and protection/deprotection steps has moderate atom economy. The nitration step generates significant acid waste. The use of protecting groups adds two steps to the synthesis (esterification and hydrolysis), which increases solvent and energy usage and generates more waste, thus increasing the Process Mass Intensity (PMI).
Sustainability : A key area for improving sustainability is the reduction of the nitro group. Catalytic hydrogenation offers a much greener alternative to classical stoichiometric metal reductions. Research into cleaner nitration methods, for instance using solid acid catalysts or alternative nitrating agents like a mixture of nitric acid and acetic anhydride (B1165640), aims to reduce the environmental impact of this critical step. researchgate.net A truly "green" synthesis would ideally avoid protecting groups altogether, though this presents challenges in controlling regioselectivity and preventing side reactions.
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagent | Key Byproducts | Sustainability Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C (catalyst) | Water (H₂O) | High atom economy; catalyst can be recycled; avoids heavy metal waste. chemicalbook.com |
| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂) / HCl | Metal salts (e.g., tin oxides), water | Poor atom economy; generates significant metallic and acidic waste streams requiring treatment. |
Purification and Isolation Techniques in Synthesis of this compound
The effective purification and isolation of this compound and its precursors are critical for ensuring high-quality final products in synthetic chemistry. The choice of method depends on the specific impurities present, the scale of the reaction, and the desired final purity. Common techniques employed include crystallization, chromatography, and extraction, often used in combination to achieve the best results.
For the precursor, 2-nitro-3-methylbenzoic acid, a straightforward purification method involves its precipitation from the nitration reaction mixture. By adding water to the reaction solution, the product can be selectively precipitated and then isolated through filtration. This process has been shown to yield a product with a purity of up to 99.4%. patsnap.com
Following the reduction of the nitro group to form 2-amino-3-methylbenzoic acid, further purification is often necessary. One documented method for a structurally similar compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves pouring the reaction system into ice water to precipitate the crude product. This is followed by filtration, leaching with water, and drying, which can achieve a purity of over 99%. google.com Recrystallization is another powerful technique for purifying solid compounds. For instance, 2-amino-5-chloro-3-methylbenzoic acid has been successfully recrystallized from anhydrous methanol, yielding a product with a purity of 98.5% to 98.8%. patsnap.com Similarly, 3-fluoroanthranilic acid can be purified by recrystallization from an acetone/water mixture. orgsyn.org
In cases where simple precipitation or recrystallization is insufficient to remove all impurities, chromatographic methods are employed. For the purification of related substituted anthranilic acid derivatives, column chromatography on silica (B1680970) gel with a cyclohexane/ethyl acetate (B1210297) eluent system has been utilized. chemicalbook.com High-Performance Liquid Chromatography (HPLC) is a valuable tool for both analytical assessment of purity and for preparative separation. For the analysis of the precursor 2-amino-3-methylbenzoic acid, a C18 reversed-phase column with a mobile phase of methanol and water is effective. google.com
The isolation of the final product often involves an initial workup procedure to separate it from the reaction solvent and soluble byproducts. For a related compound, 2-carbomethoxy-3-methoxybenzoic acid, the reaction mixture is diluted with water and extracted with an organic solvent like benzene. The organic layers are then combined, washed sequentially with water and brine, dried over sodium sulfate, and finally, the solvent is evaporated to yield the purified product. prepchem.com In the synthesis of an isomer, 2-amino-5-methoxybenzoic acid, after catalytic hydrogenation, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford the product.
The table below summarizes various purification techniques and their effectiveness for this compound and its closely related analogs, based on available research findings.
| Compound | Purification Method | Purity Achieved |
| 2-Nitro-3-methylbenzoic acid | Precipitation from reaction mixture with water, followed by filtration. patsnap.com | 99.2 - 99.4% |
| 2-Amino-3-methyl-5-chlorobenzoic acid | Precipitation in ice water, followed by filtration, leaching with water, and drying. google.com | >99.0% |
| 2-Amino-5-chloro-3-methylbenzoic acid | Recrystallization from anhydrous methanol. patsnap.com | 98.5 - 98.8% |
| 3-Fluoroanthranilic acid | Recrystallization from acetone/water. orgsyn.org | High Purity |
| Substituted Anthranilic Acid Derivatives | Column chromatography on silica gel with cyclohexane/ethyl acetate eluent. chemicalbook.com | N/A |
| 2-Amino-5-methoxybenzoic acid | Filtration through Celite to remove catalyst, followed by concentration of the filtrate. | High Yield |
| 2-Carbomethoxy-3-methoxybenzoic acid | Extraction with benzene, washing with water and brine, drying over sodium sulfate, and evaporation of the solvent. prepchem.com | 75% Yield |
Chemical Reactivity and Transformation Mechanisms of 2 Amino 3 Methoxy 5 Methylbenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key site for reactions that extend the molecular framework, primarily through the formation of esters and amides.
Esterification Reactions and Ester Hydrolysis
The carboxylic acid moiety of 2-Amino-3-methoxy-5-methylbenzoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst. This reaction is fundamental for protecting the carboxylic acid group or for synthesizing ester derivatives with specific physical or biological properties. Common catalysts for this transformation include strong mineral acids like sulfuric acid or solid acid catalysts, which offer the advantage of easier separation and recyclability. For instance, the esterification of benzoic acids with methanol (B129727) has been effectively catalyzed by titanium-zirconium solid acids, highlighting a green chemistry approach to such transformations mdpi.com. While specific studies on the esterification of this compound are not prevalent, the synthesis of ethyl 2-methyl-5-methoxybenzoate from 2-methyl-5-nitro-benzoic acid involves a standard esterification step, suggesting a similar reactivity profile for the target molecule smmu.edu.cn.
The reverse reaction, ester hydrolysis, can be achieved under either acidic or basic conditions to regenerate the carboxylic acid. This process is crucial for deprotection strategies in multi-step syntheses.
Table 1: Representative Conditions for Esterification of Related Benzoic Acids
| Reactant | Reagents | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| p-Methylbenzoic acid | Methanol | Zr/Ti Solid Acid | Methanol | Reflux, 24 h | Methyl p-methylbenzoate | High | mdpi.com |
| 2-Methyl-5-nitro-benzoic acid | Ethanol | Not specified | Not specified | Not specified | Ethyl 2-methyl-5-nitrobenzoate | Not specified | smmu.edu.cn |
Amidation and Peptide Coupling Reactions
The formation of an amide bond is another significant transformation of the carboxylic acid group. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For example, a related compound, 2-amino-5-methoxybenzoic acid, has been shown to react with thionyl chloride to form the corresponding acyl chloride, which then reacts with 2-chloroethylamine to produce an amide in high yield chemicalbook.com.
In the context of peptide synthesis, the carboxylic acid of this compound can be coupled with the amino group of an amino acid or peptide. This reaction typically requires the use of specialized coupling reagents to facilitate the formation of the peptide bond while minimizing side reactions and racemization. While this specific substituted aminobenzoic acid is not a standard amino acid, its bifunctional nature allows it to be incorporated into peptide-like structures. The use of related aminobenzoic acids in peptide synthesis is a common practice sigmaaldrich.comsigmaaldrich.com. A patent describing the reaction of a methyl 2-amino-3-methylbenzoate derivative with methylamine to form an N-methylbenzamide illustrates a direct amidation of an ester, which is another route to amide formation google.com.
Reactivity of the Amino Group
The nucleophilic amino group is a site for a variety of reactions, including acylation, alkylation, arylation, and diazotization, leading to a wide array of derivatives.
Acylation, Alkylation, and Arylation Processes
The amino group of this compound can be readily acylated by reacting with acyl chlorides or anhydrides under basic conditions. This reaction is often used to protect the amino group during subsequent transformations. An intramolecular acylation is observed in the synthesis of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione from 2-amino-3-methylbenzoic acid and bis(trichloromethyl) carbonate, demonstrating the reactivity of the amino group towards acylation sioc-journal.cn.
Alkylation of the amino group can be achieved using alkyl halides. The reaction typically proceeds via nucleophilic substitution and may result in mono- or di-alkylation depending on the reaction conditions and the stoichiometry of the reagents.
Arylation of the amino group, to form a diarylamine, can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Diazotization and Coupling Reactions
The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures in the presence of a nitrous acid source, such as sodium nitrite and a strong acid like sulfuric acid google.com. A detailed procedure for the diazotization of the closely related 2-amino-5-methoxybenzoic acid involves treatment with sodium nitrite, followed by reaction with sodium disulfide to yield a disulfide compound in 80% yield chemicalbook.com.
The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, known as coupling reactions. These reactions can be used to introduce a wide range of substituents onto the aromatic ring, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups. The synthesis of ethyl 2-methyl-5-methoxybenzoate from an amino precursor involves a diazotization-hydrolysis step, showcasing the utility of this reaction sequence smmu.edu.cn.
Table 2: Diazotization of a Structurally Similar Compound
| Reactant | Reagents | Conditions | Intermediate | Subsequent Reaction | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Amino-5-methoxybenzoic acid | 1. NaNO2, Acid 2. Na2S2 | Low Temperature | Diazonium salt | Disulfide formation | Disulfide derivative | 80% | chemicalbook.com |
Transformations of the Methoxy (B1213986) Group
Demethylation Reactions
The methoxy group at the C3 position of this compound can undergo demethylation to yield the corresponding phenol derivative, 2-amino-3-hydroxy-5-methylbenzoic acid. This transformation is typically achieved under strong acidic conditions or by using specific demethylating agents. A common reagent for this purpose is boron tribromide (BBr₃).
The mechanism of demethylation with BBr₃ involves the initial formation of a Lewis acid-base adduct between the lone pair of the methoxy oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding through an Sₙ2-like transition state. The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during aqueous workup to afford the final phenolic product. Theoretical studies on the demethylation of anisole, a simpler aryl methyl ether, suggest a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether. researchgate.netnih.gov
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Conditions | Mechanism | Reference |
| Boron tribromide (BBr₃) | Typically in an inert solvent like dichloromethane, often at low temperatures. | Lewis acid-assisted Sₙ2 | researchgate.netnih.gov |
| Hydrobromic acid (HBr) | Concentrated aqueous solution, often at elevated temperatures. | Acid-catalyzed Sₙ2 | masterorganicchemistry.com |
| Pyridine hydrochloride | High temperatures (molten state). | Acid-catalyzed Sₙ2 |
Ether Cleavage and Exchange
Ether cleavage of the methoxy group in this compound can also be effected by strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism involves protonation of the ether oxygen to form a good leaving group (methanol), followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.comyoutube.com Due to the electronic stability of the aromatic ring, cleavage of the aryl-oxygen bond is generally not favored.
Ether exchange, the replacement of the methoxy group with another alkoxy group, is a less common reaction for simple aryl methyl ethers and typically requires specific catalysts and conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring System
Regioselectivity and Electronic Effects of Substituents
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is primarily controlled by the directing effects of the amino, methoxy, and methyl substituents. All three are activating groups and direct incoming electrophiles to the ortho and para positions. The carboxylic acid group, being a deactivating meta-director, has a lesser influence on the positions activated by the other three substituents.
The positions available for substitution are C4 and C6. The amino group at C2 is a powerful activating group, strongly directing incoming electrophiles to its para position (C5, which is already substituted) and its ortho position (C3, also substituted). The methoxy group at C3 is also a strong activator, directing to its ortho (C2 and C4) and para (C6) positions. The methyl group at C5 is a weaker activator, directing to its ortho (C4 and C6) and para (C2) positions.
Considering the cumulative effect, the positions most activated towards electrophilic attack are C4 and C6. The steric hindrance from the adjacent substituents will also play a role in determining the final product distribution. For instance, in the halogenation of the closely related 2-amino-3-methylbenzoic acid, substitution occurs at the C5 position, which is para to the strongly activating amino group and ortho to the methyl group. sioc-journal.cngoogle.com This suggests that for this compound, electrophilic substitution would likely occur at the C4 or C6 position, with the precise outcome depending on the nature of the electrophile and the reaction conditions.
Nucleophilic aromatic substitution (NAS) on the unmodified benzene ring of this compound is highly unlikely due to the presence of multiple electron-donating groups, which increase the electron density of the ring and thus repel nucleophiles. NAS reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring.
Oxidation and Reduction Pathways of this compound
The oxidation of this compound can proceed at several sites. The amino group is susceptible to oxidation, and under strong oxidizing conditions, it can be converted to a nitro group or lead to polymerization, as is common with aniline (B41778) and its derivatives. wikipedia.org For example, the oxidation of p-aminophenol can lead to the formation of quinone imine derivatives. rsc.orgresearchgate.net The methyl group on the aromatic ring can also be oxidized to a carboxylic acid group under harsh conditions, for instance, with potassium permanganate.
The reduction of the aromatic ring of this compound would require forcing conditions, such as high-pressure hydrogenation, and is not a common transformation. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). bohrium.com However, this reagent would also likely react with the acidic proton of the amino group. The nitro group, if introduced onto the ring via nitration, can be readily reduced to an amino group by various methods, including catalytic hydrogenation (e.g., with Pd/C) or using metals in acidic media (e.g., Sn/HCl). researchgate.netacs.orggoogle.comnih.gov
Chemo-, Regio-, and Stereoselective Synthetic Transformations
The presence of multiple functional groups in this compound allows for a range of selective transformations.
Chemoselectivity: The differential reactivity of the amino and carboxylic acid groups allows for selective reactions. For example, the amino group can be selectively acylated or alkylated under appropriate conditions while leaving the carboxylic acid group intact. Conversely, the carboxylic acid can be esterified under acidic conditions (Fischer esterification), where the amino group is protonated and thus deactivated towards acylation. researchgate.netlibretexts.orgasm.org
Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the directing effects of the substituents allow for regioselective functionalization of the aromatic ring. For instance, halogenation is expected to occur selectively at the C4 or C6 position.
Stereoselectivity: While this compound itself is achiral, stereoselective transformations can be introduced by reacting it with chiral reagents or by employing chiral catalysts. For example, the synthesis of chiral amino acids can be achieved through stereoselective reactions. gvsu.edu
Table 2: Summary of Potential Selective Transformations
| Transformation | Reagents and Conditions | Selectivity |
| N-Acylation | Acyl chloride, base | Chemoselective for the amino group |
| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) | Chemoselective for the carboxylic acid group |
| Halogenation | e.g., NBS, Br₂/FeBr₃ | Regioselective for the aromatic ring (likely C4 or C6) |
| Nitration | HNO₃/H₂SO₄ | Regioselective for the aromatic ring (likely C4 or C6) |
Derivatization Strategies and Analogs of 2 Amino 3 Methoxy 5 Methylbenzoic Acid
Synthesis of Substituted 2-Amino-3-methoxy-5-methylbenzoic Acid Analogs
The synthesis of analogs of this compound is a key strategy for exploring its chemical space and developing new molecular entities. This typically involves modifications on the aromatic ring or functionalization of the existing amino and carboxylic acid groups.
Modifications on the Aromatic Ring
The aromatic ring of the this compound scaffold is amenable to various substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's physicochemical properties. A common approach is electrophilic aromatic substitution, such as halogenation.
For instance, related structures like 2-amino-3-methylbenzoic acid can undergo chlorination to yield 2-amino-5-chloro-3-methylbenzoic acid. chemicalbook.comgoogle.com This transformation is often achieved using chlorinating agents such as N-chlorosuccinimide (NCS) in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction typically involves mixing the starting material with the chlorinating reagent, sometimes with an initiator like benzoyl peroxide, and heating the mixture. google.com This direct halogenation provides a route to introduce substituents at specific positions on the benzene (B151609) ring, thereby altering the electronic and steric properties of the parent molecule.
Similar strategies can be employed to introduce other halogens. For example, N-bromosuccinimide (NBS) can be used for bromination, yielding analogs like 2-amino-3-bromo-5-methylbenzoic acid. sigmaaldrich.com Beyond halogenation, other functional groups can be introduced. For example, cyanation can lead to the formation of compounds such as 2-amino-5-cyano-3-methylbenzoic acid. nih.gov
| Parent Compound | Reagent | Resulting Analog | Modification Type |
|---|---|---|---|
| 2-Amino-3-methylbenzoic acid | N-chlorosuccinimide (NCS) | 2-Amino-5-chloro-3-methylbenzoic acid chemicalbook.comgoogle.com | Chlorination |
| 2-Amino-3-methylbenzoic acid | N-bromosuccinimide (NBS) | 2-Amino-3-bromo-5-methylbenzoic acid sigmaaldrich.com | Bromination |
| (Hypothetical) 2-Amino-3-methylbenzoic acid | Cyanating Agent | 2-Amino-5-cyano-3-methylbenzoic acid nih.gov | Cyanation |
Functionalization at Carboxylic Acid and Amino Sites
The carboxylic acid and amino moieties are key handles for derivatization. The carboxylic acid can be converted into esters, amides, or other related functional groups. The amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions.
A one-pot synthesis method starting from 2-amino-3-methylbenzoic acid demonstrates the functionalization of both groups. sioc-journal.cn First, the amino and carboxylic acid groups react with bis(trichloromethyl) carbonate to form an intermediate, 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. sioc-journal.cn This intermediate then undergoes aminolysis with aqueous methylamine to yield 2-amino-N,3-dimethyl-benzamide, effectively functionalizing the carboxylic acid into an amide. sioc-journal.cn This multi-step, one-pot process highlights an efficient route to amide derivatives with high yields. sioc-journal.cn
| Functional Group | Reaction Type | Intermediate/Product | Significance |
|---|---|---|---|
| Carboxylic Acid | Amidation (via aminolysis) | 2-Amino-N,3-dimethyl-benzamide sioc-journal.cn | Creates amide derivatives for SAR studies. |
| Amino and Carboxylic Acid | Cyclization | 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione sioc-journal.cn | Forms a heterocyclic intermediate for further synthesis. |
Exploitation as a Key Synthon in Complex Molecule Synthesis
The bifunctional nature of the this compound scaffold, containing both a nucleophilic amino group and an electrophilic carboxylic acid (or its derivatives), makes it a valuable synthon, or building block, in organic synthesis. biosynth.com This structure serves as a precursor for a wide array of more complex molecules, including pharmaceuticals and agrochemicals. biosynth.compatsnap.com
Its utility is particularly prominent in the construction of heterocyclic systems, which are foundational structures in many biologically active compounds. For example, the related 2-amino-5-methoxybenzoic acid is a key intermediate in the production of specific high-value therapeutic molecules. The presence of both an electron-donating amino group and a methoxy (B1213986) group influences the reactivity and properties of the molecules synthesized from it, making it a point of interest in medicinal chemistry.
Design and Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The inherent reactivity of the amino and carboxylic acid groups on the scaffold is frequently exploited to construct fused heterocyclic ring systems. These reactions often involve intramolecular or intermolecular cyclizations.
Research on the analogous compound 2-amino-5-methoxybenzoic acid demonstrates its role as a precursor for synthesizing a variety of heterocyclic scaffolds. These include:
Quinazolinones : Synthesized through cyclization with nitriles or urea derivatives.
Isoquinolinonaphthyridines : Formed via Pictet-Spengler reactions with aldehydes.
Imidazobenzodiazepines : Created through multi-step annulation processes.
A specific example involves the synthesis of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine. chemicalbook.com The synthesis starts with 5-methoxy-2-nitrobenzoic acid, which is first reduced to 2-amino-5-methoxybenzoic acid. chemicalbook.com This amino acid then undergoes a diazotization reaction, followed by several steps including amide formation and a final cyclization to yield the target benzothiazepine ring system. chemicalbook.com
| Heterocyclic System | General Synthetic Method | Significance |
|---|---|---|
| Quinazolinones | Cyclization with nitriles or urea derivatives | Core structure in many biologically active compounds. |
| Isoquinolinonaphthyridines | Pictet-Spengler reactions with aldehydes | Scaffold for potential kinase inhibitors. |
| Imidazobenzodiazepines | Multi-step annulation using chloroacetyl chloride and amines | Explored for various therapeutic applications. |
| Benzothiazepines | Multi-step synthesis involving diazotization and cyclization chemicalbook.com | Seven-membered heterocyclic ring with potential bioactivity. |
Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives (Pre-clinical, Mechanistic)
The synthesis of a diverse range of analogs based on the this compound scaffold is primarily driven by the need to conduct structure-activity relationship (SAR) studies. These studies are crucial for identifying how specific structural modifications influence the biological activity of the molecule.
By creating a library of derivatives with varied substituents on the aromatic ring (e.g., chloro, bromo, cyano groups) and different functional groups at the acid and amino positions (e.g., amides, esters), researchers can systematically probe the molecule's interaction with biological targets. For example, heterocyclic scaffolds synthesized from these precursors are explored for activities such as kinase inhibition and antimicrobial effects.
The SAR data generated from preclinical testing of these analogs helps in:
Identifying the key pharmacophoric features required for biological activity.
Optimizing lead compounds to enhance potency and selectivity.
Understanding the mechanism of action at a molecular level.
While specific SAR data for derivatives of this compound is not detailed in the provided context, the strategic synthesis of the analogs described in the preceding sections is the foundational step for any such investigation. The variation in electronic properties (e.g., electron-donating vs. electron-withdrawing substituents) and steric bulk allows for a comprehensive evaluation of the structural requirements for a desired biological effect.
Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Methoxy 5 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Detailed experimental ¹H NMR and ¹³C NMR data, as well as two-dimensional NMR (COSY, HSQC, HMBC) analyses, for 2-Amino-3-methoxy-5-methylbenzoic acid are not available in the public domain. This information is crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity and spatial relationships of the atoms within the molecule.
¹H NMR Spectroscopic Analysis
Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the aromatic protons, the methyl group protons, the methoxy (B1213986) group protons, and the amine protons of this compound are not documented in available literature.
¹³C NMR Spectroscopic Analysis
The characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons, the methyl carbon, and the methoxy carbon of this compound are not documented in available literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
No published studies detailing the use of 2D NMR techniques for the structural elucidation of this compound were found.
Solvent Effects on NMR Spectra
There is no available research on how different deuterated solvents would affect the ¹H and ¹³C NMR chemical shifts of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Vibrational Modes and Functional Group Assignments
Experimentally determined Infrared (IR) and Raman spectroscopic data, which would identify the characteristic vibrational frequencies (in cm⁻¹) for the functional groups of this compound, are not available. This data is essential for assigning specific vibrational modes, such as O-H stretching of the carboxylic acid, N-H stretching of the amine group, C=O stretching of the carboxyl group, and various aromatic ring vibrations.
Analysis of Hydrogen Bonding and Molecular Association
The molecular structure of this compound, featuring a carboxylic acid group (-COOH), an amino group (-NH₂), and a methoxy group (-OCH₃), provides multiple sites for hydrogen bonding, which dictates its intermolecular association in the solid state and in solution. The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from both the carbonyl and hydroxyl oxygens). The amino group acts as a hydrogen bond donor.
Based on studies of structurally similar benzoic acid derivatives, it is highly probable that this compound forms centrosymmetric dimers in the solid state. rsc.orgresearchgate.net This primary association occurs through strong hydrogen bonds between the carboxylic acid groups of two separate molecules, a common motif for carboxylic acids. rsc.org In this arrangement, the hydroxyl group of one molecule donates a proton to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic eight-membered ring.
Beyond this primary dimeric structure, the amino group can participate in further intermolecular hydrogen bonding with neighboring molecules, potentially linking the dimers into more extended one-, two-, or three-dimensional networks. researchgate.net The nitrogen of the amide group and the carbon atom of the acid group in related structures have been shown to deviate from the plane of the phenyl ring, indicating the influence of these intermolecular forces. researchgate.net The crystal cohesion in compounds like 2-acetylamino-benzoic acid is significantly influenced by both N—H···O and O—H···O hydrogen bonds. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns. mtoz-biolabs.com
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which is critical for determining its elemental composition. The molecular formula for this compound is C₉H₁₁NO₃, with a calculated monoisotopic mass of 181.0739 Da. uni.luuni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 182.08118. uni.luuni.lu The precise mass measurement allows for unambiguous confirmation of the compound's molecular formula, distinguishing it from other potential isomers.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Type | Mass to Charge Ratio (m/z) |
| [M+H]⁺ | 182.08118 |
| [M+Na]⁺ | 204.06312 |
| [M+NH₄]⁺ | 199.10772 |
| [M+K]⁺ | 220.03706 |
| [M-H]⁻ | 180.06662 |
Data sourced from predicted values for the compound. uni.luuni.lu
Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion (such as the [M+H]⁺ ion) to generate product ions, providing detailed structural information. mtoz-biolabs.com For this compound, the fragmentation pattern would be influenced by the substituent groups on the benzene (B151609) ring.
Analysis of related methoxybenzoic acid derivatives suggests that common fragmentation pathways include the neutral loss of small molecules such as water (H₂O), carbon monoxide (CO), and a methyl radical (•CH₃), followed by decarboxylation (loss of CO₂). nih.govresearchgate.net The initial fragmentation of the protonated molecule (m/z 182.1) would likely involve the loss of water (H₂O) from the carboxylic acid to yield a fragment at m/z 164.1, or the loss of the methoxy group as formaldehyde (B43269) (CH₂O) or a methyl radical. A significant fragmentation pathway for benzoic acids is the loss of the carboxylic acid group as CO₂ (m/z 44), which would lead to a prominent ion corresponding to the remaining substituted aniline (B41778) structure.
Table 2: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Fragment |
| 182.1 | H₂O (18.01) | 164.1 | [M+H-H₂O]⁺ |
| 182.1 | CO₂ (44.00) | 138.1 | [M+H-CO₂]⁺ |
| 182.1 | CH₃ (15.02) | 167.1 | [M+H-CH₃]⁺ |
| 164.1 | CO (28.00) | 136.1 | [M+H-H₂O-CO]⁺ |
Fragmentation patterns are inferred based on the behavior of similar aromatic acids. mtoz-biolabs.comnih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the π→π* transitions associated with the aromatic benzene ring. researchgate.net The presence of the carboxylic acid (-COOH), amino (-NH₂), and methoxy (-OCH₃) groups significantly influences the positions and intensities of the absorption bands compared to unsubstituted benzene.
The amino and methoxy groups are strong auxochromes (electron-donating groups), while the carboxylic acid group is a chromophore. Together, these substituents extend the conjugated π-system, causing a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands. The electronic spectra of related substituted anilines and benzoic acids have been recorded in various solvents in the 190-400 nm range. researchgate.netorientjchem.org For this compound, one would expect to observe strong absorption bands in the UV region, characteristic of the substituted benzene ring's electronic system. In addition to the high-energy π→π* transitions, weaker n→π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, often as shoulders on the main absorption peaks.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the provided results, its solid-state geometry can be predicted based on detailed studies of analogous compounds like p-methoxybenzoic acid (anisic acid) and 2-acetylamino-benzoic acid. rsc.orgresearchgate.net
The molecule is expected to be largely planar, although steric hindrance between the adjacent amino and methoxy groups at positions 2 and 3 may cause slight torsion, pushing these groups slightly out of the plane of the benzene ring. rsc.org The carboxylic acid group may also be twisted slightly with respect to the ring.
As discussed in the hydrogen bonding section, the crystal packing will almost certainly be dominated by the formation of hydrogen-bonded dimers between the carboxylic acid moieties of adjacent molecules. rsc.org The O–H···O hydrogen bond distance in these dimers is typically around 2.6 Å. rsc.org These dimers would then be further organized into a three-dimensional lattice through weaker intermolecular forces, including N-H···O hydrogen bonds and van der Waals interactions. researchgate.net
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Feature | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids rsc.orgresearchgate.net |
| Primary Packing Motif | Hydrogen-bonded dimers via carboxylic acid groups | Characteristic of benzoic acids rsc.org |
| C-C bond (aromatic) | ~1.38 - 1.40 Å | Standard aromatic bond length rsc.org |
| C-C bond (carboxyl) | ~1.50 Å | Typical single bond length rsc.org |
| C=O bond | ~1.23 Å | Typical carbonyl double bond length rsc.org |
| C-OH bond | ~1.29 - 1.31 Å | Carboxylic acid C-O bond length rsc.orgresearchgate.net |
| Intermolecular H-bond | O–H···O distance of ~2.64 Å | Observed in anisic acid dimers rsc.org |
Values are inferred from published data on structurally related molecules. rsc.orgresearchgate.net
Chiroptical Spectroscopic Methods (if chiral derivatives are relevant)
Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to analyze chiral molecules that rotate plane-polarized light. The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and these chiroptical methods are not applicable to the molecule itself.
However, these techniques would become highly relevant for the analysis of any chiral derivatives synthesized from this compound. For instance, if the amino or carboxylic acid group were to be reacted with a chiral reagent to form a diastereomeric product, or if a chiral center were introduced elsewhere in a more complex molecule using this acid as a starting material, chiroptical spectroscopy would be essential for determining the stereochemistry and enantiomeric purity of the resulting products.
Computational Chemistry and Theoretical Investigations of 2 Amino 3 Methoxy 5 Methylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. These calculations solve the Schrödinger equation for a given molecule to determine its energy and wave function, from which numerous properties can be derived.
Density Functional Theory (DFT) and Ab Initio Methods
The investigation of 2-Amino-3-methoxy-5-methylbenzoic acid would typically be conducted using Density Functional Theory (DFT) and ab initio quantum mechanical methods. DFT is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. bohrium.comresearchgate.net A common functional used for such organic molecules is the B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. ucl.ac.uk
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of experimental parameters. ucl.ac.ukresearchgate.net While computationally more demanding than DFT, they can provide benchmark results. For a molecule of this size, DFT methods generally offer a good balance between accuracy and computational cost.
Basis Set Selection and Level of Theory
The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. For a molecule containing nitrogen and oxygen atoms with lone pairs and a delocalized π-system like this compound, a flexible basis set is crucial.
Pople-style basis sets, such as the 6-311++G(d,p), are frequently employed for this class of compounds. ucl.ac.uk The components of this basis set signify:
6-311 : A triple-zeta valence basis set, providing a more accurate description of the valence electrons.
++G : The addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions.
(d,p) : The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes and a better description of chemical bonding.
The combination of a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) defines the level of theory for the calculation.
Optimization of Molecular Geometries and Conformational Analysis
Before any properties can be accurately calculated, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, an iterative process that locates the minimum energy conformation on the potential energy surface.
Due to the presence of rotatable bonds (e.g., the C-O bond of the methoxy (B1213986) group and the C-C bond of the carboxylic acid group), the molecule can exist in different conformations. A thorough conformational analysis is necessary to identify the global minimum energy structure. This involves systematically rotating these bonds and performing geometry optimizations for each starting conformer. The presence of intramolecular hydrogen bonding, for instance between the amino group and the carboxylic acid, would be a key factor in determining the most stable conformer. ucl.ac.uk
Table 1: Key Torsional Angles for Conformational Analysis
| Torsional Angle | Description | Expected Influence on Stability |
| C-C-O-H (Carboxylic Acid) | Defines syn vs. anti conformation of the acidic proton relative to the carbonyl group. | The syn conformation is often favored due to the formation of hydrogen-bonded dimers in the solid state. |
| C-C-O-C (Methoxy Group) | Describes the orientation of the methoxy methyl group relative to the benzene (B151609) ring. | Steric hindrance and electronic effects with the adjacent amino group will influence the preferred orientation. |
| C-C-N-H (Amino Group) | Represents the orientation of the amino group's hydrogen atoms. | Potential for intramolecular hydrogen bonding with the methoxy or carboxylic acid groups. |
Electronic Structure Analysis
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed to understand the molecule's reactivity, stability, and intermolecular interactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis and Energy Gap
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule.
HOMO : Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and methoxy groups.
LUMO : Represents the ability of a molecule to accept an electron. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the benzene ring.
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 2: Frontier Molecular Orbital (FMO) Data (Illustrative)
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating character. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting character. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. |
Note: Specific energy values would be determined from DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's surface and color-coded to indicate different electrostatic potential values. The MEP map is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. kisti.re.kr
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow) : Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups.
Positive Potential (Blue) : Regions of low electron density or electron deficiency, which are prone to nucleophilic attack. These would be located around the acidic hydrogen of the carboxylic acid group and the hydrogens of the amino group.
Neutral Potential (Green) : Regions with intermediate potential, typically found over the carbon atoms of the benzene ring.
The MEP map provides a comprehensive picture of the molecule's electronic landscape, highlighting the electron-rich and electron-poor regions that govern its chemical behavior.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the electron density distribution, revealing the stabilizing interactions between filled and vacant orbitals. These interactions, such as those between lone pairs and anti-bonding orbitals, are quantified by the second-order perturbation theory analysis of the Fock matrix, with the stabilization energy E(2) indicating the strength of the interaction.
Despite extensive searches of scientific literature, specific Natural Bond Orbital (NBO) analysis studies focused solely on this compound have not been identified. Therefore, data tables detailing hyperconjugative interactions and their corresponding stabilization energies for this specific compound are not available in the reviewed literature.
Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results
The prediction of spectroscopic data using theoretical methods, most commonly Density Functional Theory (DFT), is a cornerstone of modern chemical analysis. By calculating the vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts, researchers can assign experimental spectra with high confidence and gain a deeper understanding of the molecular structure. The comparison between theoretical (calculated) and experimental (measured) data is crucial for validating the computational model and ensuring its accuracy. Typically, calculations are performed using a specific functional (like B3LYP) and a basis set (e.g., 6-311++G(d,p)), with the resulting theoretical wavenumbers often scaled to correct for anharmonicity and other systematic errors.
However, a comprehensive study presenting a direct comparison between theoretically predicted and experimentally obtained spectroscopic data (FT-IR, Raman) for this compound could not be located in the available scientific literature. While computational studies on similar aminobenzoic acid derivatives exist, providing a framework for such an analysis, specific data tables comparing the calculated and experimental vibrational frequencies for the title compound are not publicly available. nih.govbohrium.com
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and calculating activation energies, thereby providing a step-by-step understanding of how reactants are converted into products. For a molecule like this compound, computational studies could, for example, model its synthesis pathway, such as the nitration of a precursor followed by a reduction step.
A review of the accessible literature did not yield any specific computational studies dedicated to elucidating the reaction mechanism for the synthesis of this compound. While patents describe synthetic routes, detailed theoretical investigations into the energetics and transition states of these specific reactions are not present in the searched academic databases.
Molecular Docking and Dynamics Simulations (for pre-clinical biological interactions)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for predicting binding modes, affinities, and the stability of the ligand-protein complex.
Based on available research, specific molecular docking or dynamics simulation studies for this compound have not been reported. General studies on substituted benzoic acids suggest their potential as inhibitors for various protein targets, but data for the title compound is absent. nih.gov
Protein-ligand interaction analysis, a key component of molecular docking, details the specific non-covalent interactions between the ligand and the amino acid residues in the protein's binding site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, which collectively determine the binding specificity and stability of the complex.
As no molecular docking studies for this compound were identified, a detailed analysis of its specific protein-ligand interactions, including data tables of interacting residues and bond distances, is not available.
Binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its protein target. Computational programs use scoring functions to predict this value, which helps in ranking potential drug candidates. A lower binding energy generally indicates a more stable and potent interaction.
In the absence of molecular docking studies for this compound, there are no computationally predicted binding affinity values or related data tables to report from the scientific literature.
Biological and Pharmacological Investigations of 2 Amino 3 Methoxy 5 Methylbenzoic Acid Pre Clinical Focus
In Vitro Biological Screening Methodologies
In vitro screening is a critical first step in evaluating the biological potential of a chemical compound. These methods utilize isolated biological components or cells in a controlled laboratory setting to determine potential bioactivity.
Cell-Free Enzymatic Assays (e.g., Enzyme Inhibition/Activation)
Cell-free enzymatic assays are fundamental in early-stage drug discovery for identifying direct interactions between a compound and a specific enzyme. These assays measure the ability of a compound to either inhibit or enhance the activity of a purified enzyme.
Currently, there is limited publicly available research detailing the specific testing of 2-Amino-3-methoxy-5-methylbenzoic acid in a broad range of cell-free enzymatic assays. Its primary role in scientific literature is as a chemical intermediate or a building block for the synthesis of more complex molecules. However, its structural similarity to other biologically active anthranilic acid derivatives suggests potential interactions with various enzymes. Anthranilic acid derivatives have been investigated for their ability to inhibit enzymes such as cyclooxygenases (COX), but specific inhibitory data (like IC₅₀ values) for this compound against key enzymatic targets is not extensively documented in peer-reviewed publications.
Cell-Based Assays (e.g., Antiproliferative Activity against Cancer Cell Lines, without clinical data)
Cell-based assays use living cells to assess the effect of a compound on cellular processes, such as proliferation, viability, and cytotoxicity. These assays provide insights into a compound's potential as a therapeutic agent, for instance, in oncology.
Investigations into the antiproliferative effects of this compound are not widely reported. While many derivatives of anthranilic acid are explored for their anticancer potential, specific data on the cytotoxicity of this particular compound against various cancer cell lines is sparse. Research often focuses on more complex molecules synthesized from this compound rather than on the compound itself.
Target Identification and Validation Studies
Target identification aims to pinpoint the specific biological molecules (e.g., proteins, enzymes) with which a compound interacts to elicit a biological response. This is a crucial step to understand its mechanism of action.
For this compound, specific molecular targets have not been definitively identified or validated in the public domain literature. Its primary documented use is as a precursor in organic synthesis. For instance, it has been used in the synthesis of compounds that are then tested for activity against various targets. However, this does not constitute direct target identification for the precursor molecule itself. The process of identifying the precise biomolecular target of this specific acid would require extensive screening and validation experiments, which have not been published to date.
Mechanistic Studies of Biological Interactions at the Molecular Level
Mechanistic studies delve into how a compound interacts with its biological target at a molecular level and the subsequent effects on cellular signaling pathways.
Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)
The study of direct binding and interaction with macromolecules like proteins and nucleic acids is key to understanding a compound's function. This is often explored through techniques like X-ray crystallography, NMR spectroscopy, or computational molecular docking simulations.
There is a notable absence of specific studies detailing the direct molecular interactions of this compound with biologically relevant proteins or nucleic acids. Computational docking studies, which could predict potential binding modes and affinities, have not been published for this compound against specific therapeutic targets.
Signaling Pathway Modulation (if applicable)
Once a compound binds to its target, it can modulate intracellular signaling pathways, leading to a cellular response. Analyzing these pathways helps to build a complete picture of the compound's mechanism of action.
Given that a specific biological target has not been identified for this compound, there is consequently no research available on its ability to modulate specific signaling pathways. Such studies are contingent upon first identifying a validated biological target and observing a consistent cellular effect.
In Vivo Animal Model Studies for Efficacy (excluding safety, toxicity, and dosage for humans)
Pre-clinical research into the in vivo efficacy of this compound is not extensively documented in publicly available literature. However, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications. A notable example is the investigation of Methyl-2-Amino-3-Methoxybenzoate (MAM), the methyl ester of the target compound. MAM is a brain-penetrable protoalkaloid derived from the seeds of the Nigella damascena plant. nih.gov
Recent pre-clinical explorations have focused on MAM's potential as an atypical antipsychotic. nih.gov Researchers utilized established animal models that simulate hyperdopaminergic activity, a key feature of schizophrenia. These models included the pharmacogenetic apomorphine-susceptible (APO-SUS) rat model and other pharmacologically induced models of schizophrenia in both rats and mice. nih.gov
In these studies, MAM demonstrated significant efficacy by reducing behaviors associated with excessive dopamine (B1211576) receptor stimulation, such as gnawing stereotypy and climbing. nih.gov This observed reduction in dopamine-agonist-induced behaviors is a strong predictor of antipsychotic activity. nih.gov Further analysis of post-mortem brain tissue from APO-SUS rats treated with MAM showed that the compound antagonized the apomorphine-induced expression of c-Fos and NPAS4 mRNA in the nucleus accumbens and dorsolateral striatum, providing a neurobiological correlate for the observed behavioral effects. nih.gov These findings suggest that compounds within this structural class may hold promise for alleviating symptoms related to neuropsychiatric disorders.
Table 1: Summary of In Vivo Efficacy Findings for Methyl-2-Amino-3-Methoxybenzoate (MAM)
| Parameter | Details | Finding | Implication | Source |
|---|---|---|---|---|
| Compound | Methyl-2-Amino-3-Methoxybenzoate (MAM) | A natural protoalkaloid | Potential therapeutic agent | nih.gov |
| Animal Models | Apomorphine-susceptible (APO-SUS) rats; Pharmacologically induced schizophrenia models (rats & mice) | Models of hyperdopaminergic activity | Relevant for studying antipsychotic effects | nih.gov |
| Efficacy Endpoint | Reduction of gnawing stereotypy and climbing behaviors | MAM significantly reduced these dopaminergic agent-induced behaviors. | Predicts potential antipsychotic activity | nih.gov |
| Neurobiological Marker | c-Fos and NPAS4 mRNA levels in Nucleus Accumbens & Dorsolateral Striatum | MAM antagonized the increase in these markers induced by apomorphine. | Confirms mechanism of action at a molecular level | nih.gov |
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Pre-clinical Settings
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial components of pre-clinical drug development. PK describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while PD describes the drug's effect on the body. nih.govnih.gov Translational PK/PD modeling integrates these data to predict efficacious dosage ranges in humans and to understand the relationship between drug concentration and therapeutic effect. nih.govresearchgate.net
Specific pre-clinical PK/PD modeling studies for this compound are not detailed in the available scientific literature. Such studies would typically involve administering the compound to animal species to determine key parameters like clearance, volume of distribution, and bioavailability. nih.govmdpi.com
While a full PK/PD model is unavailable for the parent acid, a key pharmacokinetic property has been noted for its methyl ester, Methyl-2-Amino-3-Methoxybenzoate (MAM). Studies have confirmed that MAM is a brain-penetrable compound, a critical characteristic for any agent targeting central nervous system disorders. nih.gov This suggests that the core structure may have the potential to cross the blood-brain barrier to exert its effects. A comprehensive pre-clinical PK/PD study would be necessary to fully characterize the profile of this compound itself.
Table 2: Illustrative Parameters in Pre-clinical PK/PD Investigation
| Category | Parameter | Description | Relevance |
|---|---|---|---|
| Pharmacokinetics (PK) | Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines how effectively the compound is absorbed and available to the body. |
| Clearance | The rate at which a drug is removed from the body. | Influences dosing frequency and steady-state concentration. | |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues versus plasma. | |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Helps determine the duration of the drug's effect. | |
| Pharmacodynamics (PD) | Target Engagement | Measurement of a drug binding to its molecular target. | Confirms the drug is interacting with the intended biological molecule. |
| Biomarker Modulation | Measurement of downstream biological changes in response to the drug. | Provides evidence of the drug's physiological effect. |
Exploration of Antimutagenic Properties (if applicable)
Antimutagenic compounds are agents that can reduce or prevent the mutagenic activity of other chemical or physical agents. nih.gov They can act through various mechanisms, such as inhibiting the metabolic activation of a promutagen, scavenging free radicals, or inhibiting the formation of mutagenic adducts in DNA. nih.gov The assessment of mutagenic and antimutagenic properties is a critical step in the pre-clinical safety evaluation of any new chemical entity. Standard assays, such as the Ames Salmonella typhimurium reverse mutation assay, are often employed to screen for such effects. nih.gov
A review of the scientific literature does not yield any studies specifically investigating the antimutagenic or genotoxic properties of this compound. Therefore, no data is available to confirm or deny its potential in this area. Such investigations would be required as part of a standard pre-clinical toxicology program to fully characterize its safety profile.
Table 3: Common Assays for Genotoxicity and Mutagenicity Assessment
| Assay Type | Principle | Endpoint Measured |
|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Uses specific strains of Salmonella typhimurium or Escherichia coli to detect point mutations which restore the ability to synthesize an essential amino acid. | Revertant colonies |
| In Vitro Mammalian Cell Gene Mutation Test | Detects gene mutations induced by chemical substances in mammalian cells in culture. | Forward mutations at specific loci |
| In Vitro Mammalian Chromosomal Aberration Test | Assesses the ability of a compound to induce structural and numerical chromosomal damage in cultured mammalian cells. | Chromosomal aberrations |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for micronuclei. | Frequency of micronucleated erythrocytes |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl-2-Amino-3-Methoxybenzoate (MAM) |
| Apomorphine |
| c-Fos |
Advanced Applications and Materials Science Contributions of 2 Amino 3 Methoxy 5 Methylbenzoic Acid
Role as a Versatile Building Block in Organic Synthesis
2-Amino-3-methoxy-5-methylbenzoic acid, and its hydrochloride salt (CAS Number 74510-42-2), are recognized primarily as building blocks or research chemicals in the field of organic synthesis. ambeed.combiosynth.com The structure of the molecule, featuring an amine (NH₂), a carboxylic acid (COOH), a methoxy (B1213986) (OCH₃), and a methyl (CH₃) group on a benzene (B151609) ring, provides multiple reactive sites. This functionality makes it a useful starting material for creating more complex molecules. chemsrc.com
The synthesis of its hydrochloride salt was developed from progress in aromatic substitution chemistry. In principle, the amino and carboxylic acid groups can participate in a variety of common organic reactions:
The amino group allows for diazotization, acylation, and alkylation reactions.
The carboxylic acid group can undergo esterification, amidation, and reduction.
Applications in Polymer Chemistry and Material Science
While chemical suppliers categorize this compound under "Material Science" or "Polymer Science" as a potential "Material Building Block," ambeed.combldpharm.com specific research detailing its application in this field is sparse.
Monomer or Cross-linking Agent in Polymer Synthesis
The bifunctional nature of the molecule, containing both an amino and a carboxylic acid group, theoretically allows it to act as a monomer in the synthesis of polyamides. The reaction between the amino group of one monomer and the carboxylic acid group of another could lead to the formation of an amide linkage, the backbone of polyamide chains. However, there are no specific studies found that demonstrate the polymerization of this compound or its use as a comonomer. Similarly, while compounds with multiple functional groups can sometimes serve as cross-linking agents to connect polymer chains, no evidence of this application was found for this specific compound. ambeed.com
Modification of Material Properties
The incorporation of specific small molecules into a polymer matrix can modify the material's properties, such as thermal stability, conductivity, or optical characteristics. The aromatic structure of this compound suggests that its inclusion could potentially enhance the rigidity and thermal stability of a polymer. However, no published research articles or patents were found that investigate or confirm its effect on modifying material properties.
Coordination Chemistry and Metal Complex Formation
The presence of the carboxylic acid and amino groups, which can both coordinate to metal ions, makes this compound a potential ligand for forming metal complexes. echemi.com The oxygen and nitrogen atoms can act as donor sites, allowing the molecule to chelate with a metal center. Such complexes can have interesting catalytic, magnetic, or optical properties. Despite this potential, there is a lack of specific studies in the available literature that describe the synthesis, structure, or characterization of metal complexes involving this compound as a ligand. ambeed.com
Development of Chemical Probes, Sensors, or Dyes
Aromatic amino acids are often used as platforms for the development of fluorescent probes, sensors, and dyes. ambeed.com The electronic properties of the benzene ring can be tuned by the substituent groups, influencing the molecule's absorption and emission spectra. While related aminobenzoic acid derivatives have been explored for these purposes, there is no specific research indicating that this compound has been successfully developed or utilized as a chemical probe, sensor, or dye.
Catalytic Applications in Chemical Transformations
Some sources suggest potential applications in catalytic coupling reactions, a broad area of organic chemistry. The compound is also listed under the general supplier category of "Catalysts Ligands." ambeed.com This implies that its metal complexes could potentially exhibit catalytic activity. However, a detailed search of the scientific literature did not yield any specific examples or studies where this compound or a derivative thereof was used as a catalyst or a ligand in a catalytic system for chemical transformations.
Analytical Methodologies for Research and Characterization of 2 Amino 3 Methoxy 5 Methylbenzoic Acid
Chromatographic Separation Techniques
Chromatography is a cornerstone for the isolation and analysis of 2-Amino-3-methoxy-5-methylbenzoic acid from reaction mixtures and for purity assessment. Various chromatographic techniques are employed, each leveraging different physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound and its derivatives. calpaclab.comlaboratoriumdiscounter.nl The method's high resolution and sensitivity make it ideal for separating the target compound from impurities and starting materials. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase.
The purity of synthesized batches is often determined by calculating the peak area percentage. For instance, commercial grades of 2-Amino-3-methoxybenzoic acid are available with purities of at least 98% to over 99% as determined by HPLC. calpaclab.comlaboratoriumdiscounter.nl Similarly, HPLC methods have been developed for related compounds, such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, achieving purity assessments of over 99.5%. google.com
Method development for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, involved a C18 reversed-phase column with a mobile phase of methanol (B129727) and water, a flow rate of 1 ml/min, and UV detection at 265 nm. google.com For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm) | google.com |
| Mobile Phase | Methanol:Water (50:50, v/v) or Acetonitrile:Water with acid (e.g., 0.1% Formic Acid) | google.comsielc.com |
| Flow Rate | 1.0 mL/min | google.com |
| Detection | UV at 265 nm | google.com |
| Column Temperature | 30 °C | google.com |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability. The presence of the polar carboxylic acid and amino functional groups can lead to poor peak shape and thermal degradation in the hot injector and column.
To overcome these limitations, the compound must first be converted into a more volatile and thermally stable derivative. Common derivatization strategies for compounds containing acidic and amine functionalities include:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to reduce its polarity and increase volatility.
Acylation: The amino group can be acylated, for instance, by reacting it with trifluoroacetic anhydride (B1165640) (TFA) to form an N-TFA derivative. sigmaaldrich.com
Silylation: Both the carboxylic acid and amino groups can be reacted with a silylating agent (e.g., BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups.
Once derivatized, the compound can be analyzed using a standard GC system, typically equipped with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). sigmaaldrich.com The choice of column is critical, with non-polar or medium-polarity columns being suitable for separating the volatile derivatives.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for the qualitative monitoring of chemical reactions involving this compound. sigmaaldrich.com It provides a rapid and cost-effective method to track the consumption of starting materials and the formation of the product in real-time. thieme.de
The principle of TLC relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. iitg.ac.innih.gov For the separation of aminobenzoic acids, silica gel plates are commonly used as the stationary phase due to the polar nature of the analytes. libretexts.orgrsc.org
A spot of the reaction mixture is applied to the plate, which is then placed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial for achieving good separation. A mixture of solvents, such as ethyl acetate (B1210297) and hexane, is often employed. The polarity of the mobile phase is adjusted to optimize the retention factors (Rf values) of the spots, allowing for clear differentiation between the starting material, intermediates, and the final product. Visualization of the spots is typically achieved under UV light (254 nm), as the aromatic ring of the compound is UV-active, or by using staining reagents like ninhydrin, which reacts with the amino group to produce a colored spot. iitg.ac.in
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 | rsc.org |
| Mobile Phase Example | Toluene:Acetone:Methanol:Ammonia (B1221849) (8:3:3:0.1 by volume) | rsc.org |
| Mobile Phase Example 2 | Ethyl acetate/Hexane (1:1) | |
| Visualization | UV light (254 nm) or chemical stain (e.g., ninhydrin) | iitg.ac.in |
Spectrophotometric Methods for Quantification
UV-Visible spectrophotometry can be employed for the quantification of this compound, particularly when it is in a relatively pure solution. This method is based on the principle that the compound absorbs light in the ultraviolet range due to the electronic transitions within its aromatic ring and associated functional groups. The absorbance is directly proportional to the concentration of the compound in solution, as described by the Beer-Lambert law.
As a substituted benzene (B151609) derivative, the compound is expected to have a distinct UV absorption spectrum. For quantification, an analytical wavelength is chosen, typically at the point of maximum absorbance (λmax), to ensure maximum sensitivity and adherence to the Beer-Lambert law. For related aminobenzoic acid derivatives, detection wavelengths in the range of 265 nm have been proven effective. google.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is often used as the detection principle in HPLC analysis. mtoz-biolabs.com
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a highly sensitive approach for the detection and characterization of this compound. Techniques like cyclic voltammetry (CV) can provide valuable information about the redox properties of the molecule. The electrochemical activity of this compound is primarily due to the oxidation of the aromatic amino group.
Studies on analogous compounds, such as p-aminobenzoic acid (p-ABA), show a well-defined, irreversible oxidation peak. mdpi.com This irreversibility is indicated by the anodic shift of the oxidation potential with an increasing scan rate and the absence of a corresponding reduction peak on the reverse scan. mdpi.com The oxidation process is diffusion-controlled and involves the formation of a cation radical. mdpi.com
For this compound, a similar irreversible oxidation step is expected. The exact potential of this oxidation would be influenced by the electron-donating effects of the methoxy (B1213986) and methyl groups and the electron-withdrawing effect of the carboxylic acid group on the benzene ring. By using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV), very low detection limits can be achieved, making these methods suitable for trace analysis. mdpi.comutoronto.ca
Advanced hyphenated techniques (e.g., LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents one of the most powerful analytical techniques for the definitive characterization and quantification of this compound, especially in complex biological samples. mtoz-biolabs.com This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. mtoz-biolabs.comrestek.com
In an LC-MS/MS analysis, the sample is first injected into an HPLC system, where the target compound is separated from other matrix components. lcms.cz The eluent from the HPLC column is then directed into the ion source of the mass spectrometer (e.g., electrospray ionization, ESI), where the analyte molecules are ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. nih.gov
The first mass analyzer (Q1) selects this precursor ion, which is then fragmented in a collision cell (q2) to produce characteristic product ions. The second mass analyzer (Q3) separates these product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations, with a simple protein precipitation step often being the only sample preparation required. restek.comlcms.cz Mass spectrometry is also invaluable for confirming the molecular weight and elucidating the structure of the compound through its fragmentation pattern. mtoz-biolabs.com
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₃ | uni.lu |
| Monoisotopic Mass | 181.0739 Da | uni.lu |
| Precursor Ion (Adduct) | [M+H]⁺ | uni.lu |
| Precursor m/z | 182.08118 | uni.lu |
| Predicted CCS (Ų) | 136.3 | uni.lu |
Future Perspectives and Emerging Research Directions for 2 Amino 3 Methoxy 5 Methylbenzoic Acid
Unexplored Synthetic Pathways and Methodological Enhancements
The synthesis of substituted anthranilic acids is a mature field, yet opportunities for innovation persist, particularly in efficiency and environmental sustainability. For a molecule like 2-Amino-3-methoxy-5-methylbenzoic acid, future synthetic explorations could move beyond traditional multi-step sequences involving nitration, reduction, and functional group interconversion.
Methodological enhancements could focus on late-stage C–H functionalization. cas.cnscispace.com Modern transition-metal catalysis, particularly with palladium, cobalt, or iridium, offers powerful tools for directly introducing substituents onto the aromatic ring. cas.cnacs.orgnih.gov Research could explore directing group strategies to selectively functionalize the C-H bonds of a simpler precursor, potentially offering a more convergent and atom-economical route. For instance, a nitrile-based sulfonamide directing group has been successfully used for meta-C–H olefination and acetoxylation of electron-poor benzoic acid derivatives, a strategy that could be adapted for this scaffold. cas.cn
Furthermore, one-pot multicomponent reactions, which have been successfully used to generate libraries of quinazolin-4(3H)-ones from anthranilic acid derivatives, could be developed for the direct synthesis of complex molecules from a this compound building block. mdpi.com Such methods offer advantages in reducing reaction time, minimizing waste, and simplifying purification. sioc-journal.cn
Design of Novel Derivatives with Enhanced Biological Activities or Specific Applications
The anthranilic acid scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents. semanticscholar.orgnih.gov This provides a rich foundation for designing novel derivatives of this compound with tailored biological activities. By systematically modifying the core structure, researchers can probe structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. nih.govsciepub.comuky.edu
Key areas for derivative design include:
Anti-inflammatory Agents: N-arylanthranilic acids are famously known as fenamates, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). sciepub.com Novel N-aryl derivatives of this compound could be synthesized and screened for cyclooxygenase (COX) inhibition or other anti-inflammatory targets.
Antimicrobial and Antiviral Compounds: Anthranilic acid derivatives have shown promise as antimicrobial and antiviral agents. nih.govnih.gov For example, some inhibit the MabA (FabG1) enzyme in Mycobacterium tuberculosis or the hepatitis C virus (HCV) NS5B polymerase. nih.govmdpi.com Derivatives could be designed to target these or other microbial enzymes.
Anticancer Agents: The scaffold is present in molecules that induce apoptosis, inhibit the hedgehog signaling pathway, or act as P-glycoprotein inhibitors to combat drug resistance in cancer cells. semanticscholar.orgnih.govnih.gov
Metabolic Disease Modulators: Transition metal complexes and other derivatives of anthranilic acids have been explored as α-glucosidase inhibitors for managing diabetes. semanticscholar.orgmdpi.com
Neuroprotective Agents: Certain derivatives have been reported to downregulate pathways associated with neurodegeneration. nih.govmdpi.com
The following table outlines potential classes of derivatives and their target applications.
| Derivative Class | Potential Application Area | Rationale Based on Analogs |
| N-Aryl Derivatives | Anti-inflammatory, Analgesic | Analogy to fenamate NSAIDs. sciepub.com |
| Amide & Anilide Derivatives | Anticancer, Metabolic Disorders | Known inhibitors of various enzymes and signaling pathways. semanticscholar.orgnih.gov |
| Heterocyclic Hybrids (e.g., Oxadiazole, Pyrazoline) | Antimicrobial, Anti-inflammatory | Incorporation of bioactive heterocyclic moieties. mdpi.comijddr.in |
| Metal Complexes (e.g., with Co, Ni, Cu, Zn) | Antidiabetic, Antimicrobial | Regulation of enzymes like α-glucosidase and antibacterial activity. mdpi.com |
| N-Acyl Piperazine Derivatives | Antithrombotic | Based on potent plasminogen activator inhibitor-1 (PAI-1) inhibitors. nih.gov |
Identification of New Biological Targets and Mechanistic Insights
A significant future direction is the identification of entirely new biological targets for derivatives of this compound. The structural complexity offered by the methoxy (B1213986) and methyl substitutions may confer selectivity for novel or underexplored protein targets.
Phenotypic screening, where compounds are tested for their effects on cells or organisms without a preconceived target, could reveal unexpected therapeutic potential. Hits from such screens can then be subjected to "deorphanization" studies using techniques like chemical proteomics, thermal proteome profiling, or genetic approaches to identify the specific molecular target.
Recent research has identified the pro-inflammatory orphan G protein-coupled receptor GPR17 as a target for anthranilic acid derivatives. nih.gov This highlights the potential for this scaffold to interact with previously un-drugged targets. Docking studies suggest that these molecules bind in pockets characterized by positively charged arginine residues and lipophilic regions, insights that can guide the design of derivatives of this compound to probe other orphan receptors. nih.gov Furthermore, while some anthranilic acids were initially thought to inhibit specific enzymes like MabA, deeper investigation revealed their activity stemmed from inducing intrabacterial acidification, showcasing the importance of elucidating the true mechanism of action. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Key applications include:
Generative Models for De Novo Design: AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on vast libraries of known bioactive molecules. researchgate.net They can then generate novel molecular structures based on the this compound scaffold that are predicted to have high affinity for a specific biological target. creative-diagnostics.com
Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to predict the biological activity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of hypothetical derivatives. frontiersin.org This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.
Scaffold Hopping and Library Design: AI tools can suggest modifications to the scaffold itself or enumerate vast virtual libraries by adding different substituents, helping to explore chemical space more effectively and identify molecules with improved properties or novel intellectual property. frontiersin.orgcreative-diagnostics.com
Enzyme Design and Engineering: AI is increasingly used to design entirely new enzymes or optimize existing ones. nih.govstanford.educreative-biogene.comlbl.gov If this compound or its derivatives are found to be enzyme inhibitors, AI could be used to engineer the target enzyme to better understand the binding interactions or to design second-generation inhibitors with higher potency.
Potential in Emerging Fields beyond Traditional Chemistry and Biology
The unique chemical properties of the anthranilic acid scaffold open doors to applications beyond pharmaceuticals. The combination of an aromatic ring, a carboxylic acid, and an amine group makes it a versatile building block in materials science and nanotechnology.
Conducting Polymers and Sensors: Anthranilic acid can be polymerized to form polyanthranilic acid (PAA), a conducting polymer. researchgate.netmdpi.com The carboxylic acid group improves solubility and provides a convenient handle for post-polymer modification, making it an excellent platform for developing chemical sensors and biosensors. researchgate.netmdpi.com Derivatives of this compound could be explored as monomers to create functional polymers with tailored electronic properties or specific recognition capabilities.
Advanced Materials and On-Surface Synthesis: Benzoic acid derivatives are being used as building blocks for the bottom-up synthesis of novel carbon-based materials and nanostructures directly on surfaces. researchgate.net The specific substitution pattern of this compound could be exploited to control self-assembly and create defined one- or two-dimensional architectures with unique electronic or catalytic properties.
Atomic Layer Deposition (ALD) Inhibition: Recent studies have investigated benzoic acid derivatives as potential inhibitors for ALD, a technique used in semiconductor manufacturing. mdpi.com The ability of these molecules to form self-assembled monolayers (SAMs) can block material deposition in specific areas. The specific functional groups on this compound could offer unique binding and packing properties on different metal substrates, making it a candidate for investigation in area-selective ALD.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-3-methoxy-5-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from substituted benzoic acid precursors. For example, alkylation of 3-methoxy-5-methylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group. Optimization includes controlling reaction temperatures (e.g., 0–5°C during nitration to avoid byproducts) and using catalysts like palladium for hydrogenation steps .
- Key Parameters :
- Nitration : Use HNO₃/H₂SO₄ at 0–5°C, 2-hour reaction time.
- Reduction : Pd/C (10% w/w) in ethanol under H₂ (1 atm), 6 hours.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min; UV detection at 254 nm .
- NMR : ¹H NMR in DMSO-d₆ to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to validate molecular weight (expected [M+H]⁺: 196.1 g/mol) .
Q. How does the solubility of this compound influence its applicability in biological assays?
- Methodological Answer : The compound’s limited water solubility (0.2 mg/mL in PBS at pH 7.4) necessitates solubilization in DMSO or ethanol (≤5% v/v). For cell-based studies, pre-test solvent toxicity controls are critical. Adjusting pH to 8–9 with NaOH can enhance aqueous solubility for in vitro assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distributions, identifying reactive sites. For example, the amino group’s lone pair (HOMO energy: −6.2 eV) facilitates electrophilic substitution, while the methoxy group stabilizes intermediates via resonance .
- Application : Predict regioselectivity in Suzuki-Miyaura coupling by analyzing Fukui indices for nucleophilic attack .
Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies in pharmacological studies (e.g., dopamine D2 vs. serotonin 5-HT3 receptor binding) often arise from substituent effects. Systematic SAR studies should:
- Compare electron-withdrawing (e.g., nitro) and electron-donating (e.g., methyl) groups at position 5.
- Use radioligand binding assays (e.g., ³H-spiperone for D2, ³H-LY278584 for 5-HT3) to quantify affinity .
- Data Table :
| Substituent | D2 IC₅₀ (nM) | 5-HT3 IC₅₀ (nM) |
|---|---|---|
| -NO₂ (5-position) | 120 ± 15 | 450 ± 30 |
| -CH₃ (5-position) | 85 ± 10 | 220 ± 20 |
Q. How can X-ray crystallography elucidate polymorphism in this compound crystals?
- Methodological Answer : Single-crystal X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) reveals packing motifs and hydrogen-bonding networks. For example, the carboxylic acid group forms dimers (O···O distance: 2.65 Å), while the amino group participates in N–H···O interactions (2.80 Å) .
- Challenge : Polymorph stability under humidity requires PXRD monitoring (e.g., Form I vs. Form II at 40% RH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
